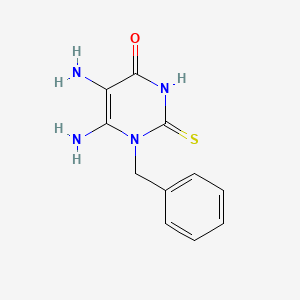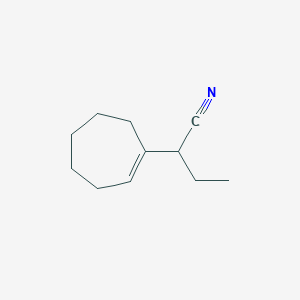
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 4-position of the aniline ring and a phenylallylidene group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-N-((E)-3-phenylallylidene)aniline typically involves the condensation reaction between 4-bromoaniline and cinnamaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
Starting Materials: 4-bromoaniline and cinnamaldehyde.
Reaction Conditions: The reaction can be performed in the presence of an acid catalyst such as hydrochloric acid or a base catalyst such as sodium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the aniline ring can participate in substitution reactions with electrophiles.
Nucleophilic Addition: The imine group can undergo nucleophilic addition reactions with nucleophiles such as hydrides or organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitronium ions can be used under acidic conditions.
Nucleophilic Addition: Reagents like sodium borohydride or Grignard reagents can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic addition can produce amines or alcohols.
Applications De Recherche Scientifique
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-4-Bromo-N-((E)-3-phenylallylidene)aniline involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoaniline: Lacks the phenylallylidene group, making it less versatile in certain applications.
N-Phenylcinnamaldimine: Lacks the bromine atom, affecting its reactivity and binding properties.
4-Bromo-N-phenylbenzylamine: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline is unique due to the presence of both the bromine atom and the phenylallylidene group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C15H12BrN |
|---|---|
Poids moléculaire |
286.17 g/mol |
Nom IUPAC |
(E)-N-(4-bromophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12BrN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12? |
Clé InChI |
YUMLRORLYJORNJ-RCYQAAHFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)






